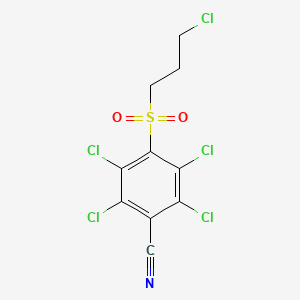
Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro-: is a complex organic compound characterized by the presence of a benzonitrile core substituted with a 3-chloropropylsulfonyl group and four chlorine atoms. This compound is part of the sulfonamide family, known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro- typically involves multiple steps, starting from a suitably substituted benzonitrileThe reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its sulfonamide functionality.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro- involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. This compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
- Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro-
- 4-(3-Chloropropyl)benzonitrile
- Benzenesulfonamide derivatives
Comparison: Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro- is unique due to the presence of multiple chlorine atoms and the 3-chloropropylsulfonyl group, which confer distinct chemical and biological properties. Compared to other benzonitrile and sulfonamide derivatives, this compound exhibits enhanced reactivity and potential for diverse applications .
Properties
CAS No. |
56916-66-6 |
|---|---|
Molecular Formula |
C10H6Cl5NO2S |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-(3-chloropropylsulfonyl)benzonitrile |
InChI |
InChI=1S/C10H6Cl5NO2S/c11-2-1-3-19(17,18)10-8(14)6(12)5(4-16)7(13)9(10)15/h1-3H2 |
InChI Key |
ZJSMIBGDFGBDCI-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




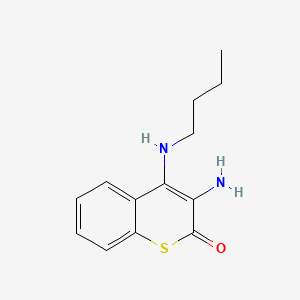
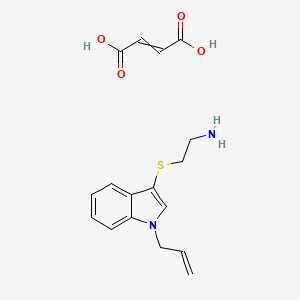
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
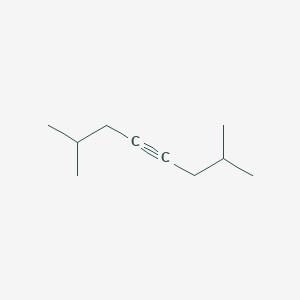
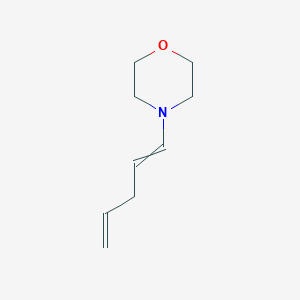

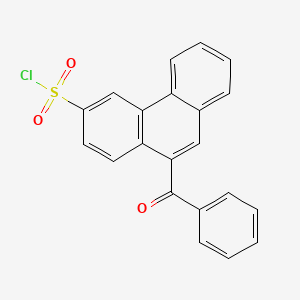
![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)

![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)

